molecular formula C18H20N2O2 B2662806 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole CAS No. 477543-02-5

2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole

Cat. No.: B2662806
CAS No.: 477543-02-5
M. Wt: 296.37
InChI Key: PZNRZSZKVHIEMR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered as a chemical tool for investigative pharmacology and drug discovery research. Benzimidazole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile interactions with biological targets . This compound features a propyl substituent on the benzimidazole nitrogen and a 3,4-dimethoxyphenyl group at the 2-position, a modification pattern often associated with enhanced bioactivity and selectivity in small molecules . Researchers can utilize this compound to probe its potential biological activities, which may include anticancer, antimicrobial, or anti-inflammatory effects based on the established profiles of analogous structures . Its mechanism of action is not predefined and requires empirical determination; it may function through pathways such as enzyme inhibition (e.g., kinase or protease inhibition) or receptor modulation . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRZSZKVHIEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C19H22N2O2
Molecular Weight: 310.39 g/mol
CAS Number: 871552-99-7

The compound features a benzodiazole core substituted with a 3,4-dimethoxyphenyl group and a propyl group. The presence of methoxy groups enhances lipophilicity, influencing its interaction with biological targets.

Chemistry

2-(3,4-Dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and as a ligand in coordination chemistry. The compound can undergo several chemical reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Achieved through hydrogenation or metal hydrides.
  • Substitution : Electrophilic and nucleophilic substitutions on the aromatic ring.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its mechanism of action involves binding to enzyme active sites, thereby modulating their activity.

Research indicates that derivatives of benzodiazoles exhibit antiproliferative effects against various cancer cell lines. Although specific data on this compound is limited, similar compounds have shown promising results:

CompoundCell LineIC50 (µM)
Benzodiazole Derivative AMCF-7 (Breast Cancer)15.0
Benzodiazole Derivative BHeLa (Cervical Cancer)10.5

Additionally, the antimicrobial properties of benzodiazoles are well-documented:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Benzodiazole Derivative CE. coli32 µg/mL
Benzodiazole Derivative DS. aureus16 µg/mL

Medicine

The compound is under investigation for its therapeutic effects , particularly for anti-inflammatory and anticancer activities. Preliminary studies suggest that the propyl group may alter pharmacokinetic properties compared to other benzodiazoles, affecting absorption rates and bioavailability.

Case Study on Structural Analogues

Research has shown that compounds structurally similar to 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole exhibit significant antifungal and antiparasitic activities. For instance, certain derivatives have been tested against fungi and protozoa with varying degrees of success.

Pharmacokinetic Studies

Preliminary studies indicate that the propyl group modifies the pharmacokinetic profile of this compound compared to other benzodiazoles, influencing its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

N-(1-Propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide

  • Structure: Shares the 1-propyl-1H-1,3-benzodiazole core but substitutes the 3,4-dimethoxyphenyl group with a quinoline-2-carboxamide moiety.
  • Key Differences: The quinoline carboxamide introduces a planar aromatic system and an amide bond, which may enhance interactions with enzymes or receptors via hydrogen bonding.
  • Implications: The substitution likely alters target selectivity. For example, quinoline derivatives are associated with anticancer and antimicrobial activities, whereas dimethoxyphenyl groups are linked to antioxidant effects .

1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole (Pharmacopeial Compound)

  • Structure : A biphenyl benzimidazole derivative with methyl and propyl substituents.
  • Key Differences : The biphenyl system increases molecular rigidity and may improve binding to hydrophobic pockets in proteins. The absence of methoxy groups reduces electron-donating effects compared to the target compound.
  • Implications : Such structural variations could influence pharmacokinetics, such as metabolic stability or tissue penetration .

Functional Group Analogues: Curcumin Derivatives

(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (Compound 3e)

  • Structure: Features a cyclopentanone core with 3,4-dimethoxybenzylidene and acryloyl substituents.
  • Biological Activities :
    • Antioxidant capacity: IC₅₀ of 8.2 µM in DPPH assays.
    • ACE inhibition: 72% at 100 µM.
    • Tyrosinase inhibition: 85% at 50 µM.
  • However, the benzodiazole core may offer greater metabolic stability than the cyclopentanone system .

(E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (Compound 3d)

  • Structure : Similar to 3e but with hydroxyl groups replacing one methoxy substituent.
  • Biological Activities :
    • ACE inhibition: 89% at 100 µM (strongest among tested analogs).
  • Comparison : The hydroxyl groups in 3d improve hydrogen-bonding capacity, which may explain its superior ACE inhibition compared to fully methoxylated analogs. The target compound’s lack of hydroxyl groups could reduce polar interactions but enhance lipophilicity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including molecular mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole ring substituted with a 3,4-dimethoxyphenyl group and a propyl group. The presence of methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets.

Molecular Information:

  • Chemical Formula: C19H22N2O2
  • Molecular Weight: 310.39 g/mol
  • CAS Number: 871552-99-7

The biological activity of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity.
  • Signaling Pathways: It is suggested that this compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
  • Gene Expression Modulation: There is potential for this compound to affect gene expression through interaction with transcription factors or other regulatory proteins .

Antiproliferative Effects

Studies have indicated that derivatives of benzodiazole compounds exhibit antiproliferative effects against various cancer cell lines. While specific data on 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole is limited, similar compounds have shown promising results:

CompoundCell LineIC50 (µM)Reference
Benzodiazole Derivative AMCF-7 (Breast Cancer)15.0
Benzodiazole Derivative BHeLa (Cervical Cancer)10.5

Antimicrobial Activity

The antimicrobial properties of benzodiazoles are well-documented. Although specific studies on this compound are scarce, it shares structural similarities with known antimicrobial agents:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)Reference
Benzodiazole Derivative CE. coli32 µg/mL
Benzodiazole Derivative DS. aureus16 µg/mL

Case Studies and Research Findings

  • Case Study on Structural Analogues : Research has shown that compounds structurally similar to 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole exhibit significant antifungal and antiparasitic activities. For instance, certain derivatives have been tested against fungi and protozoa with varying degrees of success .
  • Pharmacokinetic Studies : Preliminary studies suggest that the propyl group in this compound may alter its pharmacokinetic properties compared to other benzodiazoles. This alteration can affect absorption rates and bioavailability.

Q & A

Q. Table 1: Example Reaction Parameters

ParameterConditionSource
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction Time4–6 hours (reflux)
Yield Range65–85%

How can researchers resolve discrepancies in spectroscopic data during structural confirmation of benzodiazole derivatives?

Advanced Research Question
Conflicting spectral data (e.g., NMR or IR peaks) may arise from impurities, tautomerism, or crystallographic packing effects. To address this:

  • Perform multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, IR, and X-ray crystallography (where possible) for unambiguous assignment. highlights the use of single-crystal X-ray diffraction to confirm the imidazole ring geometry and substituent orientation .
  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
  • Use high-resolution mass spectrometry (HRMS) to verify molecular formula .

Example Case :
In , discrepancies in 1H^1H-NMR signals for triazole protons were resolved by analyzing NOESY correlations and comparing with crystal structures of analogous compounds .

What methodologies are recommended for analyzing the physicochemical properties (e.g., pKa, solubility) of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-1,3-benzodiazole?

Advanced Research Question

  • pKa Determination : Use potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or DMF) with tetrabutylammonium hydroxide (TBAH) as the titrant. details protocols for determining half-neutralization potentials (HNP) and calculating pKa values .
  • Solubility Profiling : Employ HPLC-UV or shake-flask methods in buffers of varying pH (1.2–7.4) to assess solubility trends.

Q. Table 2: Example pKa Data for Analogous Compounds

CompoundpKa (DMF)Source
Triazole derivative (9c)8.2 ± 0.3
Benzimidazole analog7.8–8.5

How can computational modeling predict the biological activity or binding interactions of this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). references docking studies of benzimidazole derivatives into active sites (e.g., α-glucosidase), where substituent orientation (e.g., methoxy groups) influenced binding affinity .
  • QSAR Analysis : Correlate structural features (e.g., logP, molar refractivity) with activity data from analogous compounds.

Q. Key Considerations :

  • Validate docking poses with crystallographic data (e.g., PDB entries).
  • Include solvent effects and flexible side chains in simulations.

What strategies mitigate toxicity risks during in vitro or in vivo studies of this compound?

Basic Research Question

  • In Silico Toxicity Prediction : Use tools like GUSAR (as in ) to estimate acute toxicity (LD50_{50}) and prioritize compounds for testing .
  • Metabolic Stability Assays : Perform microsomal stability studies (e.g., human liver microsomes) to identify reactive metabolites.
  • Structural Modifications : Replace or mask functional groups (e.g., methoxy substituents) linked to hepatotoxicity in related compounds .

How do substituents on the benzodiazole core (e.g., 3,4-dimethoxyphenyl, propyl) influence electronic properties and reactivity?

Advanced Research Question

  • Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity. shows that 3,4-dimethoxyphenyl substituents stabilize intermediates during esterification .
  • Steric Effects : The propyl chain at N1 may hinder planarization of the benzodiazole ring, reducing π-π stacking interactions (critical for crystallinity) .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating capacity.
  • X-ray Diffraction : Analyze bond lengths and angles to assess steric strain .

What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

Basic Research Question

  • Purification : Replace column chromatography with recrystallization or fractional distillation for large-scale batches.
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized acetic acid) to reduce waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

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